(2R)-2-amino-3-(dimethylamino)propan-1-ol
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Overview
Description
(2R)-2-amino-3-(dimethylamino)propan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications. It is often used in the synthesis of pharmaceuticals and other biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(dimethylamino)propan-1-ol typically involves the reaction of ®-glycidol with dimethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process can be summarized as follows:
Starting Material: ®-glycidol
Reagent: Dimethylamine
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate and avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The process involves:
Continuous Flow Reactor: Ensures consistent reaction conditions and efficient mixing of reactants.
Purification: The product is purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(dimethylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
(2R)-2-amino-3-(dimethylamino)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(dimethylamino)propan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transmission and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(dimethylamino)propan-1-ol: The enantiomer of (2R)-2-amino-3-(dimethylamino)propan-1-ol, differing only in the stereochemistry.
2-amino-3-(dimethylamino)propan-1-ol: A racemic mixture containing both (2R) and (2S) enantiomers.
2-amino-3-(methylamino)propan-1-ol: Similar structure but with a methyl group instead of a dimethylamino group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both an amino group and a dimethylamino group also provides versatility in chemical reactions and applications.
Properties
IUPAC Name |
(2R)-2-amino-3-(dimethylamino)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-7(2)3-5(6)4-8/h5,8H,3-4,6H2,1-2H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUCHZYFEVRKGI-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H](CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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